5-Bromobenzene-1,3-diamine

Physical Organic Chemistry Crystallization Process Chemistry

5-Bromobenzene-1,3-diamine (CAS 33786-90-2) enables regioselective synthesis of benzimidazole/quinoxaline scaffolds via its 1,3-meta-diamine array. The 5-bromine substituent is kinetically preferred for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings—faster oxidative addition than 5-Cl analogs. This diamine also serves as a bidentate ligand for MOF construction, a monomer for polyimides/polyamides, and an intermediate for azo dyes. For SAR studies, optoelectronic materials, and kinase inhibitor development, this building block delivers reproducible reaction outcomes. Request a quote today.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 33786-90-2
Cat. No. B1292473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzene-1,3-diamine
CAS33786-90-2
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)Br)N
InChIInChI=1S/C6H7BrN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
InChIKeyMCGDFFHOFXZDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzene-1,3-diamine (CAS 33786-90-2): A Definitive Intermediate Guide for Researchers


5-Bromobenzene-1,3-diamine (CAS 33786-90-2), also known as 5-bromo-1,3-phenylenediamine, is a halogenated aromatic diamine with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol [1]. As a solid at room temperature with a melting point range of 91-94°C , it serves as a versatile building block in organic synthesis [2]. The molecule features two primary amine groups in a meta-arrangement and a single bromine substituent at the 5-position, a combination that makes it a key intermediate for constructing more complex molecular architectures in pharmaceutical and materials science research [3].

The Structural Constraints of 5-Bromobenzene-1,3-diamine: Why Analogs Cannot Be Casually Substituted


The specific meta-diamine arrangement of 5-Bromobenzene-1,3-diamine is critical to its utility in forming specific heterocyclic scaffolds, such as benzimidazoles and quinoxalines [1]. The position of the bromine atom is not arbitrary; in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, the electronic and steric environment of the 5-position influences both the reaction rate and selectivity in ways that other isomers cannot replicate [2]. Substituting this compound with a different regioisomer (e.g., 4-bromo-1,2-diamine) or a chloro-analog (e.g., 5-chloro-1,3-diamine) alters the bond angles, reactivity of the amine groups, and the C-X bond strength, leading to different reaction outcomes, lower yields, or the need for complete re-optimization of synthetic protocols [3]. The difference between a bromine and a chlorine atom at the 5-position, while seemingly minor, translates to a significant difference in the rate of oxidative addition (C-Br vs. C-Cl) in palladium-catalyzed cross-couplings, making the bromo-derivative a kinetically preferred substrate for many standard coupling conditions [4].

Quantitative Differentiation of 5-Bromobenzene-1,3-diamine for Scientific Selection


Physicochemical Property Benchmarking: Melting Point and Purity of 5-Bromo vs. 4-Bromo Isomer

5-Bromobenzene-1,3-diamine exhibits a significantly higher melting point compared to its 4-bromo-1,2-diamine isomer. This difference is crucial for purification strategies, as a higher melting solid is often easier to recrystallize and handle at scale. Target compound 5-bromobenzene-1,3-diamine has a melting point of 91-94°C , while the 4-bromo-1,2-diamine isomer melts at 65-69°C [1].

Physical Organic Chemistry Crystallization Process Chemistry

Reactivity Differentiation: Oxidative Addition Potential of C-Br vs. C-Cl Bond

The selection of 5-Bromobenzene-1,3-diamine over its chloro-analog, 5-chlorobenzene-1,3-diamine (CAS 33786-89-9), is a strategic choice driven by bond dissociation energies. The carbon-bromine (C-Br) bond in aryl bromides is significantly weaker and more readily undergoes oxidative addition with palladium(0) catalysts compared to the carbon-chlorine (C-Cl) bond. The C-Br bond dissociation energy is approximately 84 kcal/mol, while the C-Cl bond is around 96 kcal/mol [1].

Cross-Coupling Palladium Catalysis Reaction Kinetics

Electrophilic Substitution Directing Effects: The Unique 5-Bromo-1,3-Diamine Scaffold

The 1,3-diamine substitution pattern of 5-bromobenzene-1,3-diamine creates a unique electronic environment for electrophilic aromatic substitution (EAS). The two strongly activating amino groups direct incoming electrophiles to specific positions (ortho/para to the amines). In the case of 5-bromobenzene-1,3-diamine, the 2-, 4-, and 6-positions are all activated. This is in stark contrast to the 1,2-diamine isomer where only the 3- and 6-positions are strongly activated [1]. The specific substitution pattern of the target compound makes it an ideal precursor for forming benzimidazoles and other fused heterocycles through condensation and subsequent cyclization reactions [2].

Medicinal Chemistry Heterocycle Synthesis Regioselectivity

Defined Application Scenarios for 5-Bromobenzene-1,3-diamine in Advanced R&D


Precursor for Heterocyclic Drug Scaffolds

5-Bromobenzene-1,3-diamine is an ideal precursor for constructing benzimidazole and quinoxaline core structures, which are prevalent in kinase inhibitors and other therapeutic agents [1]. Its specific 1,3-diamine arrangement allows for the direct, regioselective formation of these fused heterocycles. The bromine atom serves as a chemical handle for late-stage functionalization via cross-coupling to introduce diverse molecular fragments, a standard strategy in structure-activity relationship (SAR) studies in medicinal chemistry.

Monomer for Functional Polymers

The compound's two primary amines make it a suitable monomer for polymerization reactions, including the synthesis of polyimides and polyamides . The bromine substituent can be used post-polymerization to modify the polymer's properties, such as introducing conjugated side chains for optoelectronic applications (e.g., in organic light-emitting diodes or photovoltaic materials) through Suzuki coupling. This offers a pathway to create new materials with tailored electronic and optical characteristics.

Synthesis of Advanced Organic Dyes and Pigments

As a meta-phenylenediamine derivative, 5-Bromobenzene-1,3-diamine is a key intermediate for synthesizing high-performance dyes and pigments. The amine groups can be diazotized and coupled with various aromatic compounds to form azo dyes, a class known for their vibrant colors and high molar absorptivity [2]. The bromine atom provides an additional site for structural modification, enabling fine-tuning of the dye's color, solubility, and binding properties to different substrates like textiles or plastics.

Development of Metal-Organic Frameworks (MOFs) and Coordination Complexes

The 1,3-diamine group can act as a bidentate ligand for transition metals. The resulting complexes can be used as catalysts or as building units for constructing porous Metal-Organic Frameworks (MOFs) [3]. The bromine atom offers a unique vector for post-synthetic modification of the MOF's internal pores, allowing researchers to alter the framework's gas sorption properties or catalytic activity without needing to resynthesize the entire structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromobenzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.